[2-Azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2,2-dimethylpropanoate
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Overview
Description
[2-Azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2,2-dimethylpropanoate is a complex organic compound with a unique structure that combines azido, silyl, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the azido group, the protection of hydroxyl groups with tert-butyl(dimethyl)silyl, and the esterification with 2,2-dimethylpropanoic acid. The reaction conditions often require the use of anhydrous solvents, inert atmosphere, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions
[2-Azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: The azido group can be reduced to an amine, which can further react to form amides or other derivatives.
Substitution: The silyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In organic synthesis, [2-Azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2,2-dimethylpropanoate serves as a versatile intermediate for the preparation of complex molecules
Biology
The compound’s azido group makes it a candidate for bioorthogonal chemistry, where it can be used in click chemistry reactions to label biomolecules in living systems without interfering with native biological processes.
Medicine
Potential medicinal applications include the development of prodrugs, where the compound can be modified to release active pharmaceutical ingredients under specific conditions.
Industry
In materials science, the compound can be used to create novel polymers and materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of [2-Azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2,2-dimethylpropanoate depends on its specific application. In bioorthogonal chemistry, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly selective and occurs under mild conditions, making it suitable for use in biological systems.
Comparison with Similar Compounds
Similar Compounds
[2-Azido-3-(tert-butyldimethylsilyl)oxy]octadec-4-enyl acetate: Similar structure but with an acetate ester group.
[2-Azido-3-(tert-butyldimethylsilyl)oxy]octadec-4-enyl benzoate: Similar structure but with a benzoate ester group.
Uniqueness
The uniqueness of [2-Azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2,2-dimethylpropanoate lies in its combination of functional groups, which allows for diverse chemical modifications and applications. The presence of the azido group enables bioorthogonal reactions, while the silyl and ester groups provide stability and reactivity under specific conditions.
Properties
Molecular Formula |
C29H57N3O3Si |
---|---|
Molecular Weight |
523.9 g/mol |
IUPAC Name |
[2-azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C29H57N3O3Si/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(35-36(8,9)29(5,6)7)25(31-32-30)24-34-27(33)28(2,3)4/h22-23,25-26H,10-21,24H2,1-9H3 |
InChI Key |
DFUOSUDIKSYZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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